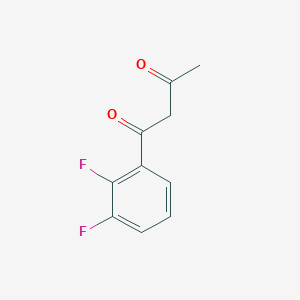

1-(2,3-Difluorophenyl)butane-1,3-dione

Description

1-(2,3-Difluorophenyl)butane-1,3-dione is a fluorinated diketone characterized by a phenyl ring substituted with fluorine atoms at the 2- and 3-positions and a butane-1,3-dione backbone. Fluorine atoms enhance lipophilicity and electronic effects, which can modulate reactivity and biological activity compared to non-fluorinated or differently substituted analogs .

Properties

CAS No. |

325722-41-6 |

|---|---|

Molecular Formula |

C10H8F2O2 |

Molecular Weight |

198.17 g/mol |

IUPAC Name |

1-(2,3-difluorophenyl)butane-1,3-dione |

InChI |

InChI=1S/C10H8F2O2/c1-6(13)5-9(14)7-3-2-4-8(11)10(7)12/h2-4H,5H2,1H3 |

InChI Key |

URIREYUAPQQWAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluorophenyl)butane-1,3-dione typically involves the reaction of 2,3-difluorobenzaldehyde with acetylacetone in the presence of a base. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and dehydration steps. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the diketone to diols or alcohols.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Diols, alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(2,3-Difluorophenyl)butane-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Phenyl Derivatives

Fluorination patterns on the phenyl ring significantly influence chemical and biological behavior.

Key Findings :

- Positional Effects : Proximal fluorine substitutions (2,3-) may induce steric hindrance and electronic withdrawal, altering reactivity compared to distal substitutions (2,4- or 2,5-) .

- Halogen Synergy : Combining fluorine with chlorine (e.g., 3-Cl,4-F) enhances stability and biological target interactions .

Halogenated Analogs

Halogen type and position critically modulate activity.

| Compound Name | Halogen | Reactivity Profile | Biological Activity |

|---|---|---|---|

| 1-(2-Bromophenyl)butane-1,3-dione | Bromine (2-position) | High electrophilicity due to Br's polarizability | Strong antimicrobial/anticancer |

| 1-(2-Chlorophenyl)butane-1,3-dione | Chlorine (2-position) | Moderate reactivity | Moderate antimicrobial |

| 1-(2-Fluorophenyl)butane-1,3-dione | Fluorine (2-position) | Lower steric bulk; increased metabolic stability | Low anticancer activity |

Key Findings :

Nitro-Substituted Derivatives

Nitro group positioning alters electronic and steric properties.

| Compound Name | Nitro Position | Reactivity | Applications |

|---|---|---|---|

| 1-(2-Nitrophenyl)butane-1,3-dione | 2-nitro (ortho) | Steric hindrance limits rotation | Investigated for biomolecule interactions |

| 1-(3-Nitrophenyl)butane-1,3-dione | 3-nitro (meta) | Balanced electronic withdrawal | Antioxidant studies |

| 1-(4-Nitrophenyl)butane-1,3-dione | 4-nitro (para) | Strong resonance stabilization | High reactivity in nucleophilic substitutions |

Key Findings :

- Ortho vs. Para Substitution : Ortho-nitro groups reduce conjugation efficiency, while para-nitro groups enhance resonance stability .

Alkyl-Substituted Derivatives

Alkyl chains influence hydrophobicity and steric effects.

| Compound Name | Alkyl Group | Key Features | Applications |

|---|---|---|---|

| 1-Phenylbutane-1,3-dione | None | Baseline structure; simple reactivity | Food flavoring (e.g., diacetyl analog) |

| 1-(4-Propylphenyl)butane-1,3-dione | 4-propylphenyl | Increased hydrophobicity | Enzyme inhibition in oxidative stress pathways |

Key Findings :

Biological Activity

1-(2,3-Difluorophenyl)butane-1,3-dione is an organic compound notable for its unique chemical structure, which includes a butane backbone and difluorophenyl substituent. The presence of fluorine atoms significantly influences its biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C10H8F2O2

- Molecular Weight : 198.17 g/mol

- Structure : The compound features two keto groups at positions 1 and 3 of the butane chain, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The electronegative nature of the fluorine atoms enhances binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of specific biochemical pathways. Research indicates that this compound may exhibit:

- Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Properties : Studies suggest it possesses antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary findings indicate potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro cytotoxicity assays were conducted on several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated varying degrees of antiproliferative activity.

| Cell Line | IC50 (µM) | Comparison Control (Cisplatin IC50) |

|---|---|---|

| MCF-7 | 9.4 | 5.0 |

| HeLa | 12.1 | 6.0 |

| A549 | 43.4 | 15.0 |

The compound showed the most potent activity against MCF-7 cells, suggesting a promising avenue for further research in breast cancer treatment.

Case Studies

- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored the inhibition of aromatase by various derivatives of butane-1,3-dione compounds, including this compound. The results indicated that the difluorophenyl group significantly enhanced the inhibitory potency compared to non-fluorinated analogs.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The findings revealed that the compound could serve as a lead structure for developing new antimicrobial agents effective against resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.